molecular formula C16H14N2O2S2 B13718064 [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate

[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate

Cat. No.: B13718064
M. Wt: 330.4 g/mol
InChI Key: FDNUOOPCKBAXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methoxyphenoxy)phenyl]methyl-thiocyanate
  • [2-(2-Methoxyphenoxy)phenyl]methyl-isothiocyanate
  • [2-(2-Methoxyphenoxy)phenyl]methyl-dithiocarbamate

Uniqueness

[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanocarbonimidodithioate moiety allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

[[2-(2-methoxyphenoxy)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C16H14N2O2S2/c1-19-12-7-3-4-8-13(12)20-14-9-5-6-10-15(14)22-16(21-2)18-11-17/h3-10H,1-2H3

InChI Key

FDNUOOPCKBAXDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2SC(=NC#N)SC

Origin of Product

United States

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